N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(2-fluorophenoxy)butanamide
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Overview
Description
N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(2-fluorophenoxy)butanamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and antitumor properties
Preparation Methods
The synthesis of N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(2-fluorophenoxy)butanamide typically involves multiple steps:
Formation of the Oxadiazole Ring: Starting from 4-chlorobenzoic acid, the compound undergoes esterification with methanol, followed by hydrazination, salt formation, and cyclization to form 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment to scale up the process.
Chemical Reactions Analysis
N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(2-fluorophenoxy)butanamide can undergo various chemical reactions:
Scientific Research Applications
N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(2-fluorophenoxy)butanamide has several scientific research applications:
Medicinal Chemistry: The compound’s antimicrobial and antiviral properties make it a candidate for drug development against infectious diseases.
Cancer Research: Its potential antitumor activity is being explored for the development of new cancer therapies.
Biological Studies: The compound is used in studies to understand the mechanisms of action of oxadiazole derivatives and their interactions with biological targets.
Mechanism of Action
The mechanism of action of N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(2-fluorophenoxy)butanamide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound may inhibit enzymes involved in bacterial or viral replication, thereby exerting its antimicrobial and antiviral effects.
Apoptosis Induction: In cancer cells, the compound may induce apoptosis (programmed cell death) by interacting with cellular pathways that regulate cell survival and proliferation.
Comparison with Similar Compounds
N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(2-fluorophenoxy)butanamide can be compared with other oxadiazole derivatives:
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(2-fluorophenoxy)butanamide: This compound has a similar structure but with a different oxadiazole ring position, which may affect its biological activity.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This thiazole derivative has different heterocyclic components but shares similar antimicrobial and antiproliferative properties.
The unique combination of chlorophenyl and fluorophenoxy groups in this compound distinguishes it from other similar compounds and contributes to its specific biological activities.
Properties
Molecular Formula |
C18H15ClFN3O3 |
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Molecular Weight |
375.8 g/mol |
IUPAC Name |
N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(2-fluorophenoxy)butanamide |
InChI |
InChI=1S/C18H15ClFN3O3/c1-2-14(25-15-6-4-3-5-13(15)20)16(24)21-18-22-17(26-23-18)11-7-9-12(19)10-8-11/h3-10,14H,2H2,1H3,(H,21,23,24) |
InChI Key |
VARWTBSUSFXBCE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=NOC(=N1)C2=CC=C(C=C2)Cl)OC3=CC=CC=C3F |
Origin of Product |
United States |
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